molecular formula C24H22N2OS B2828746 2-methyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide CAS No. 919711-87-8

2-methyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide

Cat. No. B2828746
CAS RN: 919711-87-8
M. Wt: 386.51
InChI Key: MUQIQWUXPQWTQZ-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide” is a complex organic molecule that contains an indole group, a benzamide group, and a sulfanyl group . Indole is a significant nitrogen-based heterocycle with particular importance in the synthesis of complex heterocyclic scaffolds . Benzamide is a simple carboxamide derivative of benzoic acid. The sulfanyl group (-SH) is a functional group consisting of a sulfur atom and a hydrogen atom.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the benzamide group, and the sulfanyl group . The indole ring is aromatic and contains a five-membered pyrrole ring fused to a six-membered benzene ring . The benzamide group consists of a benzene ring attached to a carboxamide group, and the sulfanyl group is a sulfur atom bonded to a hydrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole, benzamide, and sulfanyl groups . The indole ring, being aromatic, can undergo electrophilic substitution reactions . The benzamide group could participate in various reactions involving the carbonyl group or the amide group . The sulfanyl group, being a good nucleophile, can undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure . For example, the presence of the aromatic indole ring could contribute to its stability and possibly its solubility in organic solvents . The benzamide group might enhance its polarity, potentially affecting its solubility in water and its boiling and melting points . The sulfanyl group could influence its reactivity .

Scientific Research Applications

Anti-Helicobacter pylori Agents

Compounds structurally related to "2-methyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide" have been explored for their potential as anti-Helicobacter pylori agents. A study demonstrated that derivatives of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole showed potent and selective activity against the gastric pathogen Helicobacter pylori, including strains resistant to conventional treatments. These compounds could serve as a foundation for developing novel anti-H. pylori agents, highlighting the importance of sulfur-containing heterocyclic compounds in antibacterial research (Carcanague et al., 2002).

Antimicrobial and Antioxidant Activities

Another study focused on the synthesis and characterization of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, demonstrating good antibacterial and potent antioxidant activities. This research indicates the potential of sulfanyl-containing compounds in developing treatments against bacterial infections and oxidative stress-related diseases (Karanth et al., 2019).

Anticancer Evaluation

Research into N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides highlighted their moderate to excellent anticancer activity against various cancer cell lines. This suggests the role of sulfanyl and benzamide components in contributing to the potential anticancer properties of similar compounds (Ravinaik et al., 2021).

Insecticidal Activity

The novel insecticide flubendiamide, with a unique chemical structure incorporating a sulfanylalkyl group, demonstrates extremely strong activity against lepidopterous pests. This research illustrates the application of complex organic compounds in developing new, safe insecticides for agricultural use (Tohnishi et al., 2005).

Cardiac Electrophysiological Activity

A study on N-substituted imidazolylbenzamides, including sulfanyl groups, showed promising results as selective class III agents with potential applications in treating cardiac arrhythmias. This highlights the broad therapeutic potential of sulfanyl-containing benzamides in cardiovascular diseases (Morgan et al., 1990).

Future Directions

The compound “2-methyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide” could be of interest in various fields, including medicinal chemistry, due to the biological activity of many indole derivatives . Future research could explore its potential biological activities and its mechanism of action . Additionally, studies could investigate more efficient methods for its synthesis .

properties

IUPAC Name

2-methyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c1-17-9-5-6-12-19(17)24(27)25-15-16-28-23-20-13-7-8-14-21(20)26-22(23)18-10-3-2-4-11-18/h2-14,26H,15-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQIQWUXPQWTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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